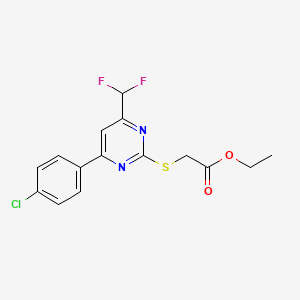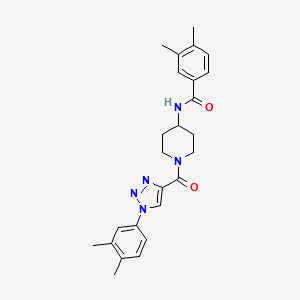
2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a cyclohexylamino group, a sulfonyl group, an indole group, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a cyclic structure. The indole ring system is aromatic, which could contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups it contains. For example, the amine group could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the indole ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has indicated the potential of compounds incorporating sulfamoyl moiety, similar to the structure of the compound , in antimicrobial applications. For instance, the synthesis of heterocyclic compounds, including sulfamoyl groups, has been explored for their antimicrobial properties (Darwish et al., 2014). These studies underline the importance of such compounds in combating bacterial and fungal infections.
Cancer Detection and Imaging
A water-soluble near-infrared dye, with structural similarities to the compound of interest, has been developed for cancer detection. This dye showcases enhanced quantum yield and specificity for bioconjugation, making it a promising tool in optical imaging for cancer detection (Pham et al., 2005).
Synthesis of Bioactive Heterocycles
Another significant application area is the synthesis of bioactive heterocycles. A study demonstrated the use of cyanoacetamides, which share functional groups with the compound , for synthesizing various heterocycles with potential biological activities (Darwish et al., 2014). These heterocycles can have a range of therapeutic applications, emphasizing the versatility of compounds with similar structures.
Synthesis of Aminoindoles and Imidazoindoles
The compound's structural framework has also been utilized in synthesizing 3-diazoindolin-2-imines, which further extend to 2,3-diaminoindoles and imidazo[4,5-b]indoles (Sheng et al., 2014). These compounds have potential applications in medicinal chemistry and drug development.
Development of Bioactive Indole Derivatives
Indole derivatives, akin to the core structure of the compound, are crucial in synthesizing biologically active compounds. Studies have shown the synthesis of new indole derivatives with potential biological activities, highlighting their significance in pharmaceutical development (Avdeenko et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-3-24(4-2)22(27)15-25-14-20(18-12-8-9-13-19(18)25)30(28,29)16-21(26)23-17-10-6-5-7-11-17/h8-9,12-14,17H,3-7,10-11,15-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQXXDIQLSEWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-difluoro-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2836071.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2836073.png)
![2-[3-[[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2836074.png)
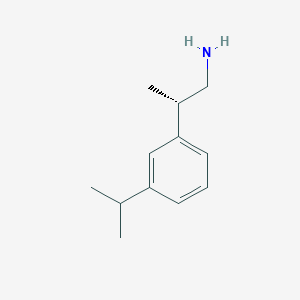
![2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde](/img/structure/B2836078.png)
![2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2836080.png)
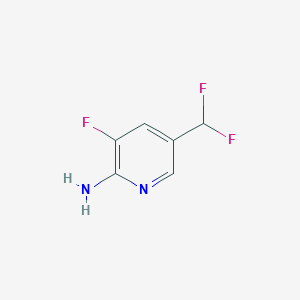

![N-(3-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836085.png)
![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)
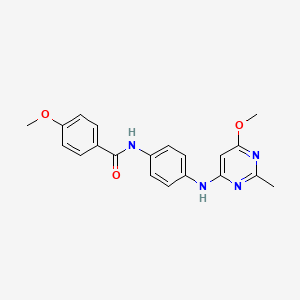
![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate](/img/structure/B2836090.png)
